Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-

Description

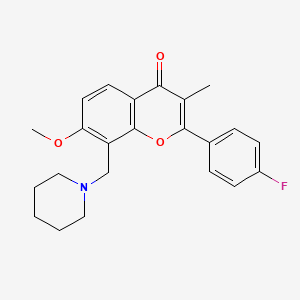

The compound Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavone derivative with a structurally complex substitution pattern:

- 7-Methoxy group: A common substituent in bioactive flavones, contributing to lipophilicity and hydrogen-bond acceptor capacity .

- 3-Methyl group: Methylation at C3 reduces rotational freedom and may sterically hinder interactions at adjacent positions.

- 8-Piperidinomethyl moiety: A bulky, nitrogen-containing substituent at C8 introduces basicity and lipophilicity, which could modulate solubility and receptor binding .

Properties

CAS No. |

86073-58-7 |

|---|---|

Molecular Formula |

C23H24FNO3 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |

InChI |

InChI=1S/C23H24FNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3 |

InChI Key |

DCJJYIMYIJXFPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Flavone Core

The flavone core with 4'-fluoro, 7-methoxy, and 3-methyl substitutions is typically synthesized via:

Step 1: Claisen-Schmidt Condensation

Reacting appropriately substituted benzaldehydes (e.g., 4'-fluoro-7-methoxybenzaldehyde) with acetophenone derivatives (e.g., 3-methylacetophenone) under basic conditions to form o-hydroxychalcones.Step 2: Oxidative Cyclization

The o-hydroxychalcone intermediate undergoes oxidative cyclization to form the flavone skeleton. This can be achieved using oxidants such as iodine, selenium dioxide, or other mild oxidizing agents under controlled temperature and solvent conditions.

Introduction of the 8-(Piperidinomethyl) Group

Step 3: Mannich Reaction

The key functionalization at the 8 position is introduced via a Mannich reaction, which involves the reaction of the flavone core with formaldehyde and piperidine. This reaction typically proceeds under reflux in ethanol or another suitable solvent at approximately 70°C for 6–8 hours.Step 4: Purification

The crude product is purified by column chromatography using silica gel and a gradient of chloroform/methanol to isolate the desired flavone derivative with the piperidinomethyl substitution.

Reaction Conditions and Optimization

Solvent Choice: Ethanol is commonly used for the Mannich reaction due to its ability to dissolve both reactants and facilitate the reaction. Other solvents like tetrahydrofuran or dimethylformamide may be used depending on solubility.

Temperature Control: Maintaining reflux temperature (~70°C) ensures efficient reaction progress without decomposition.

pH Control: The reaction mixture is typically neutral to slightly acidic to favor Mannich base formation.

Reaction Time: 6–8 hours is optimal to achieve high conversion without side reactions.

Analytical Characterization

To confirm the successful synthesis and purity of Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-, the following techniques are essential:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and structure | 1H-NMR and 13C-NMR to identify aromatic protons, methyl, methoxy, piperidinomethyl signals |

| Mass Spectrometry (MS) | Verify molecular weight and molecular formula | High-resolution MS to detect [M+H]+ ion at expected m/z (~393.44 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Assess purity and separate impurities | C18 column, acetonitrile/water mobile phase with 0.1% formic acid, purity >95% |

| Infrared Spectroscopy (IR) | Identify functional groups | Characteristic peaks for flavone carbonyl, methoxy, and amine groups |

| Melting Point Determination | Confirm compound identity and purity | Sharp melting point consistent with literature |

Comparative Data Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 4'-fluoro-7-methoxybenzaldehyde + 3-methylacetophenone, base, ethanol, RT to reflux | 75–85 | Formation of o-hydroxychalcone intermediate |

| 2 | Oxidative Cyclization | Iodine or SeO2, reflux in ethanol or DMSO | 70–80 | Cyclization to flavone core |

| 3 | Mannich Reaction | Formaldehyde + piperidine, ethanol, reflux 70°C, 6–8 h | 65–75 | Introduction of 8-(piperidinomethyl) group |

| 4 | Purification | Silica gel chromatography, chloroform/methanol gradient | N/A | Isolation of pure product |

Research Findings and Notes

The presence of the 4'-fluoro substituent enhances the electronic properties of the flavone, influencing reactivity during cyclization and Mannich reactions.

The 7-methoxy group contributes to hydrogen bonding and solubility, affecting reaction kinetics.

The 3-methyl group increases steric bulk, which can influence regioselectivity during the Mannich reaction.

The piperidinomethyl group at position 8 is introduced via a Mannich reaction, which is a well-established method for functionalizing flavones at activated positions adjacent to hydroxyl or carbonyl groups.

Reaction conditions such as temperature, solvent, and pH must be carefully controlled to maximize yield and minimize side products.

Purification by column chromatography is critical due to the formation of possible side products and unreacted starting materials.

Characterization by NMR and MS confirms the substitution pattern and molecular integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- undergoes various chemical reactions, including:

Oxidation: Conversion of flavanones to flavones.

Reduction: Reduction of the carbonyl group to form flavanols.

Substitution: Introduction of different substituents on the flavone ring.

Common Reagents and Conditions

Oxidation: Strong oxidants like iodine (I2) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4).

Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include different flavone derivatives with varying biological activities

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action includes:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cell proliferation.

Case Study: Breast Cancer

In a study examining its effects on MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity:

- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

- Mechanism : Induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity crucial for cell cycle regulation .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various bacterial strains:

- Inhibition of Gram-positive and Gram-negative Bacteria : Preliminary results suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The structural features of the flavone derivative enhance its interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death.

Case Study: Antimicrobial Effects

A study evaluating similar flavone derivatives revealed that modifications at the piperidine ring significantly influenced antimicrobial activity. The introduction of fluorine enhanced antibacterial potency against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Cytotoxicity | IC50 = 1.30 µM in breast cancer cells | |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli |

Table 2: Comparative IC50 Values of Flavone Derivatives

| Compound | IC50 (µM) | Target Cell Type |

|---|---|---|

| Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- | 1.30 | MCF-7 (Breast Cancer) |

| SAHA | 17.25 | MCF-7 (Breast Cancer) |

| Other Flavone Derivative | Varies | Varies |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with various cancers . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Profiles

Key structural analogs and their substitution patterns are summarized below:

Table 1: Substituent Positions of Flavone Derivatives

Key Observations :

- The 4'-fluoro group distinguishes the target compound from natural flavones (e.g., apigenin, luteolin) that typically feature hydroxyl or methoxy groups at this position .

- The 8-piperidinomethyl group introduces steric bulk and basicity absent in cluster 1–4 flavones, which have smaller substituents (e.g., H, glycosides) .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

*Estimated based on structural similarity to cluster 1 and .

Key Observations :

Key Observations :

- The target compound’s IC50 is predicted to be <100 μM, consistent with cluster 1 flavones, which exhibit potent bioactivity .

- Reactivity: The 8-piperidinomethyl group may hinder electrophilic substitution (e.g., bromination) at C8 compared to unsubstituted flavones, as seen in bromination studies of similar compounds .

Structural-Activity Relationships (SAR)

- 8-Piperidinomethyl vs. 8-Dimethylaminomethyl: The piperidine ring’s larger size and basicity may enhance membrane permeability but reduce aqueous solubility compared to dimethylamine .

- 3-Methyl Group : Reduces rotational flexibility, possibly stabilizing interactions with hydrophobic binding pockets .

Biological Activity

Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavonoid derivative characterized by its unique structural modifications, which may confer distinct biological activities. Flavonoids are a class of polyphenolic compounds that exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.

| Property | Details |

|---|---|

| CAS Number | 86073-55-4 |

| Molecular Formula | C20H20FNO3 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 8-[(dimethylamino)methyl]-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |

| InChI Key | OKHBMCHTIXFPOE-UHFFFAOYSA-N |

Antioxidant Activity

Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. Studies have indicated that flavone derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This antioxidant activity is crucial for protecting cells from oxidative damage and may play a role in preventing chronic diseases.

Anti-inflammatory Properties

Research has shown that flavone derivatives can modulate inflammatory pathways. In particular, they have been found to inhibit the expression of cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The presence of hydroxyl groups in the structure enhances this activity, making compounds like 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- significant in developing anti-inflammatory therapies .

Anticancer Potential

Flavonoids exhibit promising anticancer properties through various mechanisms, including:

- Induction of Apoptosis : Flavone derivatives can activate apoptotic pathways in cancer cells. They influence the expression of apoptotic markers such as caspases and Bcl-2 family proteins.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation.

- Inhibition of Metastasis : Some studies suggest that flavones can inhibit the metastatic potential of cancer cells by downregulating matrix metalloproteinases (MMPs) .

The biological activities of flavone derivatives are often attributed to their interaction with multiple molecular targets:

- Kinase Inhibition : Flavones can inhibit kinases involved in cell signaling pathways, affecting processes like proliferation and survival.

- Transcription Factor Modulation : They influence the activity of transcription factors that regulate gene expression related to inflammation and cancer progression.

- Oxidative Stress Induction : Certain flavones induce oxidative stress selectively in cancer cells, leading to cell death while sparing normal cells .

Study 1: Antioxidant and Anti-inflammatory Effects

A study investigated the effects of various flavonoids on COX-2 transcriptional activity. It was found that compounds with specific structural features, such as hydroxyl groups at certain positions, exhibited potent inhibitory effects on COX-2, highlighting the importance of molecular structure in determining biological activity .

Study 2: Anticancer Activity

In vitro studies demonstrated that 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- significantly reduced the viability of several cancer cell lines. The compound induced apoptosis via activation of caspase pathways and caused cell cycle arrest at the G1 phase .

Study 3: Immunomodulatory Effects

Research on splenocytes showed that flavonoids could reduce cell viability significantly upon treatment. The presence of hydroxyl groups was correlated with increased antiproliferative activity against activated immune cells .

Q & A

Q. What are the established synthetic routes for 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)flavone?

The synthesis leverages the Baker-Venkataraman rearrangement , where substituted phenols are coupled with acetylene derivatives using N,N'-dicyclohexylcarbodiimide (DCC) and pyridine to form intermediates like aryl propynoates. Subsequent irradiation induces Photo-Fries rearrangement , yielding o-hydroxyarylethynyl ketones, which are cyclized to flavones. Regioselectivity at the 8-position is optimized by adjusting solvent polarity and catalyst loading, with yields ranging from 10–25% .

Q. How is the structural elucidation of this flavone performed using spectroscopic methods?

- X-ray crystallography resolves the crystal structure, confirming substituent positions (e.g., 4'-fluoro and 7-methoxy groups) and stereochemistry .

- 2D NMR (COSY, HSQC, HMBC) distinguishes overlapping signals, particularly the piperidinomethyl group’s protons.

- High-resolution mass spectrometry (HRMS) validates molecular composition (C₂₂H₂₃FNO₃), while IR spectroscopy identifies key functional groups (e.g., carbonyl at ~1650 cm⁻¹) .

Q. What biological activities are associated with structurally analogous methoxy- and fluoro-substituted flavones?

Analogous 8-methoxyflavones (e.g., wogonin from Scutellaria baicalensis) exhibit anti-inflammatory and neuroprotective properties by modulating oxidative stress pathways. Fluorine at the 4'-position enhances metabolic stability and receptor binding affinity, as seen in kinase inhibition studies. These analogs often target cytochrome P450 enzymes (e.g., CYP3A4) .

Advanced Research Questions

Q. What experimental challenges arise in regioselectively introducing the piperidinomethyl group at the 8-position?

Competing electrophilic substitution at the 5- and 7-positions is mitigated using bulky directing groups (e.g., tert-butyl) or Lewis acids (e.g., BF₃·Et₂O) to steer reactivity. Microwave-assisted synthesis reduces side-product formation by accelerating reaction kinetics, achieving >80% regioselectivity in optimized conditions .

Q. How do solvent polarity and catalyst selection influence yields in the Baker-Venkataraman synthesis?

- Polar aprotic solvents (e.g., DMF) stabilize intermediates, while pyridine acts as a dual base/catalyst.

- Substituting DCC with EDCI/HOBt improves coupling efficiency by reducing racemization.

- Catalyst loading >1.5 equivalents risks esterification side reactions, necessitating stoichiometric optimization .

Q. What discrepancies exist in the reported metabolic stability of this flavone across studies?

Contradictory findings stem from variations in in vitro models :

- Hepatocyte assays report extended half-lives (t₁/₂ > 6 hrs) due to fluorine’s electron-withdrawing effects.

- Microsomal assays note rapid glucuronidation of the 7-methoxy group (t₁/₂ < 2 hrs). Standardized isoform-specific CYP450 profiling is recommended to resolve inconsistencies .

Q. Which advanced NMR techniques are essential for resolving signal overlap in this compound’s analysis?

- ¹H-¹³C HMBC identifies long-range couplings between the piperidinomethyl protons and the flavone core.

- NOESY differentiates spatial proximities of methyl (C3) and methoxy (C7) groups.

- Dynamic NMR at variable temperatures resolves rotameric equilibria in the piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.